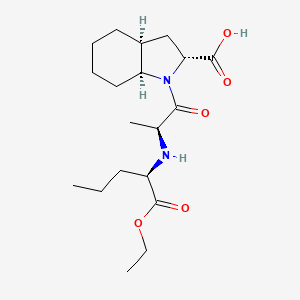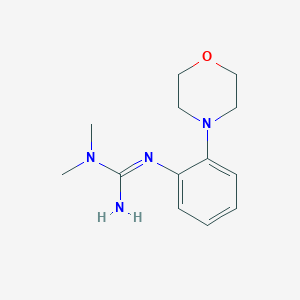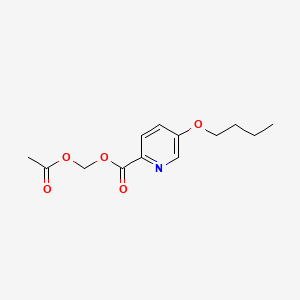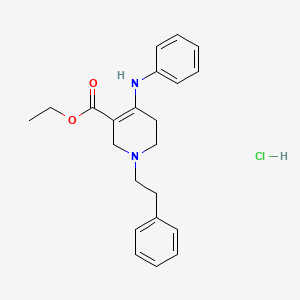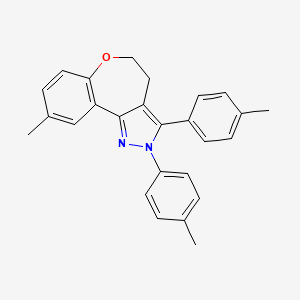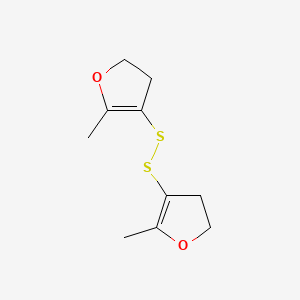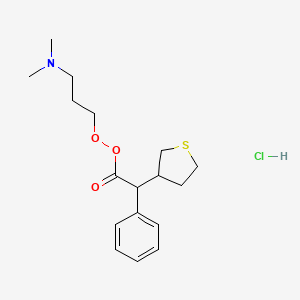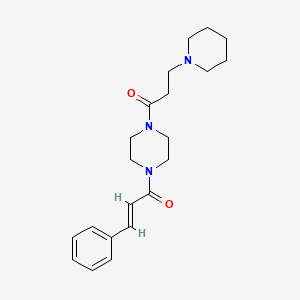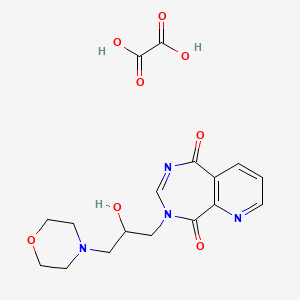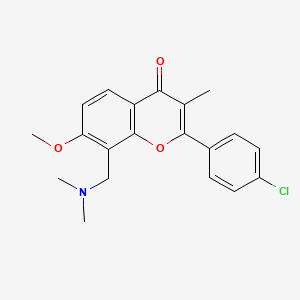
N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiourea group linked to a galactopyranosyl moiety and a dimethyl-oxobutyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea typically involves the reaction of N-(1,1-Dimethyl-3-oxobutyl)acrylamide with beta-D-galactopyranosyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of N-(1,1-Dimethyl-3-oxobutyl)acrylamide, followed by its reaction with beta-D-galactopyranosyl isothiocyanate. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for carbohydrate-binding proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dimethyl-3-oxobutyl)acrylamide: A precursor in the synthesis of the target compound.
Beta-D-galactopyranosyl isothiocyanate: Another precursor used in the synthesis.
Thiourea derivatives: Compounds with similar thiourea groups but different substituents.
Uniqueness
N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea is unique due to the combination of its galactopyranosyl and dimethyl-oxobutyl groups, which confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81827-18-1 |
|---|---|
Molecular Formula |
C13H24N2O6S |
Molecular Weight |
336.41 g/mol |
IUPAC Name |
1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8+,9+,10-,11-/m1/s1 |
InChI Key |
MALBDFDVJOANIW-ZKKRXERASA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


